N-(3,5-dimethylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
The compound “N-(3,5-dimethylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide” is a synthetic small molecule featuring a dihydropyridine core substituted with aromatic methyl groups and a carboxamide moiety. Structural determination of similar compounds frequently employs crystallographic tools like SHELX, a program suite widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-10-16(2)12-20(11-15)23-22(26)19-8-9-21(25)24(14-19)13-18-7-5-4-6-17(18)3/h4-12,14H,13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFNTEAKUNKBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylphenylamine with 2-methylbenzyl chloride to form an intermediate, which is then reacted with a pyridine derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,5-dimethylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison requires data on physicochemical properties (e.g., solubility, logP), binding affinities, pharmacokinetic profiles, or structural analogs. Below is a hypothetical framework for how such a comparison might be structured if data were available:
Table 1: Hypothetical Comparison of Structural and Functional Features
Key Observations (Hypothetical)
- Substituent Effects : The 3,5-dimethylphenyl group could enhance lipophilicity compared to halogenated analogs, affecting membrane permeability.
- Synthetic Challenges: Steric hindrance from the 2-methylbenzyl group might complicate synthetic routes, as noted in studies of related dihydropyridines .
Limitations of Available Evidence
The absence of specific data in precludes a rigorous comparison.
Recommendations for Further Research
To address the query comprehensively, additional evidence should include:
- Peer-reviewed studies on the synthesis, characterization, and bioactivity of the compound.
- Comparative data from databases like PubChem, ChEMBL, or crystallographic repositories (e.g., Cambridge Structural Database).
- Computational analyses (e.g., molecular docking, QSAR) comparing the compound with analogs.
Biological Activity
N-(3,5-dimethylphenyl)-1-[(2-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. Its unique structure, featuring a pyridine ring with various substituents, has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
Synthesis
The synthesis typically involves multi-step organic reactions. A common route includes:
- Formation of the Pyridine Ring : Through Hantzsch pyridine synthesis.
- Introduction of Methyl Groups : Via alkylation reactions.
- Formation of the Carboxamide Group : By reacting an amine with a carboxylic acid derivative.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can interact with cell surface receptors, affecting cellular signaling.
- Gene Expression Influence : It may alter the expression of genes related to various biological processes .
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 62.50 |
Antioxidant Activity
The compound has shown promising antioxidant properties in several assays. Its ability to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have revealed that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Antitumor Activity : In a study evaluating various compounds for their antitumor effects, this dihydropyridine derivative exhibited selective cytotoxicity against several human cancer cell lines, including HepG2 and DLD cells. The structure-activity relationship (SAR) indicated that specific substituents on the phenyl rings significantly influenced its potency .
- Neuroprotective Effects : Another research study highlighted the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce neuronal cell death and improve cognitive function in animal models subjected to neurotoxic agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
